Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16690710
InChI: InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-8(11-9)6-4-7;/h7-9,11H,2-6H2,1H3;1H
SMILES:
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol

Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16690710

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride -

Specification

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
IUPAC Name ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-8(11-9)6-4-7;/h7-9,11H,2-6H2,1H3;1H
Standard InChI Key FIWZUSAHLMHNIX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2CCC(N1)CC2.Cl

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a bicyclo[2.2.2]octane scaffold, a bridged bicyclic system with a nitrogen atom integrated into its framework. The ethyl ester group at position 3 and the hydrochloride salt modification contribute to its unique physicochemical profile . The molecular formula is C₁₀H₁₈ClNO₂, with a molecular weight of 219.71 g/mol .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₀H₁₈ClNO₂
Molecular Weight219.71 g/mol
CAS NumberNot explicitly provided
SMILES NotationCCOC(=O)[C@@H]1C2CCC(N1)CC2.Cl
InChI KeyWWRUCFABCHBARW-HACHORDNSA-N

The stereochemistry at positions 1R, 3S, and 4S confers chirality, which is critical for its biological interactions . The hydrochloride salt enhances aqueous solubility, a property validated by its widespread use in biochemical assays.

Spectroscopic and Computational Data

Computational models predict a collision cross-section (CCS) of 137.8 Ų for the [M+H]+ adduct, indicating a compact molecular structure . The bicyclic system’s rigidity is further supported by density functional theory (DFT) calculations, which highlight restricted rotation around the nitrogen bridge .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions, starting with the formation of the azabicyclo core. A common method includes:

  • Cyclization: Substituted pyrrolidine derivatives undergo ring-closing metathesis to form the bicyclo[2.2.2]octane framework.

  • Esterification: Introduction of the ethyl ester group via nucleophilic acyl substitution.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Hydrogenation using palladium on carbon (Pd/C) under 3–5 atm H₂ is a critical step, achieving yields of 60–75% depending on solvent polarity and temperature.

Table 2: Optimization of Hydrogenation Conditions

ConditionEffect on Yield
Solvent: Ethanol70% yield, high purity
Catalyst: 5% Pd/COptimal activity, minimal byproducts
Pressure: 4 atmBalanced reaction kinetics

Challenges in Scalability

Scale-up production faces hurdles due to the compound’s sensitivity to oxygen and moisture. Industrial batches require inert atmospheres (N₂ or Ar) and low-temperature storage (-20°C) to prevent degradation.

ParameterResult
ED₅₀ (Anxiolysis)8.2 mg/kg
Bioavailability (Oral)52%
Half-life (Plasma)3.7 hours

Applications in Medicinal Chemistry

Lead Compound Optimization

The ethyl ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid metabolite . Structural analogs, such as (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (PubChem CID: 10866570), exhibit reduced bioavailability but higher receptor affinity .

Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) improves brain penetration, addressing the blood-brain barrier (BBB) challenge. In vitro assays show a 3.2-fold increase in BBB transmigration compared to free drug.

Related Compounds and Structural Analogs

Table 4: Comparative Analysis of Azabicyclo Derivatives

CompoundMolecular WeightBioactivity
Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate HCl219.71Anxiolytic, cognitive
(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid155.19High receptor affinity
2-Azabicyclo[2.2.1]heptane derivative198.65Antidepressant

Research Gaps and Future Directions

While early data are promising, critical questions remain:

  • Long-Term Toxicity: Chronic exposure studies in primates are lacking.

  • Stereochemical Sensitivity: The impact of R/S isomerism on potency requires elucidation.

  • Synthetic Accessibility: Development of enantioselective routes to reduce manufacturing costs.

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